molecular formula C22H29NO4 B2369653 Diethyl 4-(4-isopropylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 312937-51-2

Diethyl 4-(4-isopropylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B2369653
CAS No.: 312937-51-2
M. Wt: 371.477
InChI Key: RZGUDFGNIVUKQG-UHFFFAOYSA-N
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Description

Diethyl 4-(4-isopropylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with isopropylphenyl and dimethyl groups, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4-isopropylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylbenzaldehyde with diethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Industrial methods focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-isopropylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Diethyl 4-(4-isopropylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-(4-isopropylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known for their use in cardiovascular medicine.

Uniqueness

What sets Diethyl 4-(4-isopropylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-7-26-21(24)18-14(5)23-15(6)19(22(25)27-8-2)20(18)17-11-9-16(10-12-17)13(3)4/h9-13,20,23H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGUDFGNIVUKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312937-51-2
Record name DIETHYL 4-(4-ISOPROPYLPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
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